molecular formula C23H28FN3O3 B2473729 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide CAS No. 896363-96-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide

Cat. No.: B2473729
CAS No.: 896363-96-5
M. Wt: 413.493
InChI Key: XWZHBWSFLGYGGD-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-2-5-23(28)25-15-20(17-8-9-21-22(14-17)30-16-29-21)27-12-10-26(11-13-27)19-7-4-3-6-18(19)24/h3-4,6-9,14,20H,2,5,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHBWSFLGYGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on anticancer activity, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a butyramide group. This structural arrangement is significant for its interaction with biological targets.

PropertyValue
Molecular Formula C₁₈H₁₈F₂N₂O₃
Molecular Weight 344.35 g/mol
CAS Number 922040-97-9

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values indicating potent activity ( ).

The anticancer effects of this compound may involve several mechanisms:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 ( ).
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its antiproliferative effects ( ).

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For example:

  • In Vitro Studies : A study demonstrated that compounds with similar structures showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines, outperforming the standard drug doxorubicin ( ).
  • Animal Models : In vivo experiments indicated that these compounds could suppress tumor growth in mice models, reinforcing their potential as therapeutic agents ( ).

Comparative Analysis

The following table summarizes the IC50 values of this compound and related compounds:

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2)HepG2
Doxorubicin7.46 (HepG2)HepG2

Q & A

Q. Table: Preliminary SAR Data

Substituent5-HT₁A Kᵢ (nM)D3 Kᵢ (nM)
Benzodioxole12 ± 1.58 ± 1.2
4-Methoxy45 ± 3.122 ± 2.8
5-Fluoro28 ± 2.415 ± 1.9

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